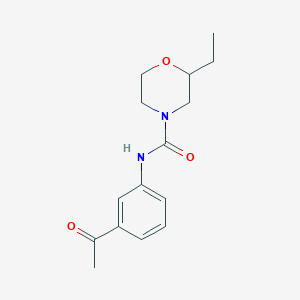
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide, also known as AEM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AEM is a member of the morpholine family of compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.
科学研究应用
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer treatment, N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been studied for its anti-inflammatory properties. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to have antioxidant properties. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to scavenge free radicals, which are involved in the pathogenesis of many diseases, including cancer and cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in lab experiments is its high potency. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers.
One of the limitations of using N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in lab experiments is its lack of specificity. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of a wide range of enzymes and signaling pathways, which can make it difficult to determine its specific mechanism of action. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide. One area of research is in the development of more specific N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide analogs. By modifying the chemical structure of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide, researchers may be able to develop compounds with greater specificity and fewer off-target effects.
Another area of research is in the development of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide-based drug delivery systems. By encapsulating N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in nanoparticles or liposomes, researchers may be able to improve its pharmacokinetic properties and reduce its toxicity.
Finally, N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has potential applications in the treatment of other diseases, including neurodegenerative diseases and infectious diseases. Further research is needed to determine the efficacy of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in these areas.
合成方法
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-acetylphenyl isocyanate with 2-ethylmorpholine-4-carboxylic acid, or the reaction of 2-ethylmorpholine-4-carboxylic acid with acetic anhydride and 3-acetylphenylamine. The purity of the synthesized compound can be improved using column chromatography or recrystallization.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-14-10-17(7-8-20-14)15(19)16-13-6-4-5-12(9-13)11(2)18/h4-6,9,14H,3,7-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCJQKJBBBIXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)






![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)